

Application Notes and Protocols for Enzymatic Assays Involving D-Fructose-d4

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Compound of Interest

Compound Name: *D-Fructose-d4*

Cat. No.: B15140829

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the enzymatic determination of **D-Fructose-d4**. The methodologies described are applicable for metabolic research, drug development, and other scientific investigations where tracing and quantification of deuterated fructose are required.

Introduction

D-Fructose-d4 is a stable isotope-labeled form of D-Fructose that serves as an invaluable tracer in metabolic studies. Its use in conjunction with enzymatic assays and mass spectrometry allows for the precise tracking and quantification of fructose metabolism through various biochemical pathways. Enzymatic assays offer high specificity for fructose, and when coupled with mass spectrometry, provide sensitive detection of the deuterated isotope and its downstream metabolites.

The most common enzymatic approach for fructose quantification involves a series of coupled reactions catalyzed by hexokinase (HK), phosphoglucose isomerase (PGI), and glucose-6-phosphate dehydrogenase (G6PDH). In this cascade, fructose is first phosphorylated, then isomerized to glucose-6-phosphate, which is subsequently oxidized, leading to the reduction of NADP⁺ to NADPH. While traditional assays measure the change in absorbance at 340 nm due to NADPH production, assays for **D-Fructose-d4** typically utilize mass spectrometry to differentiate and quantify the labeled molecules.

Quantitative Data Summary

The following tables summarize typical quantitative data for enzymatic fructose assays. It is important to note that these values are established for unlabeled D-Fructose. The kinetic parameters for **D-Fructose-d4** may vary and should be determined empirically for specific experimental conditions.

Table 1: Performance Characteristics of a Standard Spectrophotometric D-Fructose Enzymatic Assay

Parameter	Value	Reference
Linearity Range	4 - 80 μ g/assay	[1]
Detection Limit	0.663 mg/L	[2]
Measurement Range (D-Fructose)	5.6 - 1000 mg/L (for 100 μ L sample volume)	[3][4][5]
Wavelength for Detection	340 nm	[1][2][3][4][6]
Incubation Time	~10-15 minutes	[1][7]
Temperature	~25°C or 37°C	[1]

Table 2: Typical Reagent Concentrations in a D-Fructose Enzymatic Assay

Reagent	Concentration
Triethanolamine Buffer	0.3 M, pH 7.6
ATP	~1.0 mM
NADP+	~1.5 mM
Hexokinase	~1.0 U/mL
Glucose-6-Phosphate Dehydrogenase	~1.0 U/mL
Phosphoglucose Isomerase	~600 U/mL

Experimental Protocols

Protocol 1: Spectrophotometric Enzymatic Assay for Total Fructose

This protocol is a standard method for the determination of unlabeled D-fructose and can be adapted for initial estimations or when mass spectrometry is not available.

Materials:

- Sample containing D-fructose
- Reagent 1 (R1): Triethanolamine buffer (0.3 M, pH 7.6), ATP (1.0 mM), NADP⁺ (1.5 mM)
- Reagent 2 (R2): Hexokinase (~1.0 U/mL), Glucose-6-Phosphate Dehydrogenase (~1.0 U/mL)
- Reagent 3 (R3): Phosphoglucose Isomerase (~600 U/mL)
- Spectrophotometer capable of reading at 340 nm
- Cuvettes (1 cm path length)
- Micropipettes

Procedure:

- Sample Preparation: Clarify samples by centrifugation or filtration if they are turbid.^[7] Dilute the sample to ensure the fructose concentration falls within the assay's linear range.^[7]
- Assay Setup: Pipette the following into cuvettes:
 - Sample Cuvette: 1.0 mL R1, 0.1 mL sample
 - Blank Cuvette: 1.0 mL R1, 0.1 mL distilled water
- Mix the contents of the cuvettes and incubate for 3-5 minutes at room temperature.
- Measure the initial absorbance (A₁) of the sample and blank at 340 nm.

- Start the first reaction by adding 0.02 mL of R2 to each cuvette. Mix and incubate for approximately 5-10 minutes, or until the reaction is complete.
- Measure the absorbance (A2) of the sample and blank. The difference (A2 - A1) is proportional to the glucose concentration in the sample.
- Start the second reaction by adding 0.02 mL of R3 to each cuvette. Mix and incubate for approximately 10-15 minutes, or until the reaction is complete.^[7]
- Measure the final absorbance (A3) of the sample and blank. The difference (A3 - A2) is proportional to the fructose concentration.

Calculation: The concentration of D-fructose can be calculated using the change in absorbance and the molar extinction coefficient of NADPH at 340 nm ($6.3 \text{ L mmol}^{-1} \text{ cm}^{-1}$).

Protocol 2: Enzymatic-Mass Spectrometric Assay for D-Fructose-d4

This protocol combines the specificity of an enzymatic reaction with the sensitivity and isotopic resolution of mass spectrometry for the quantification of **D-Fructose-d4**.

Materials:

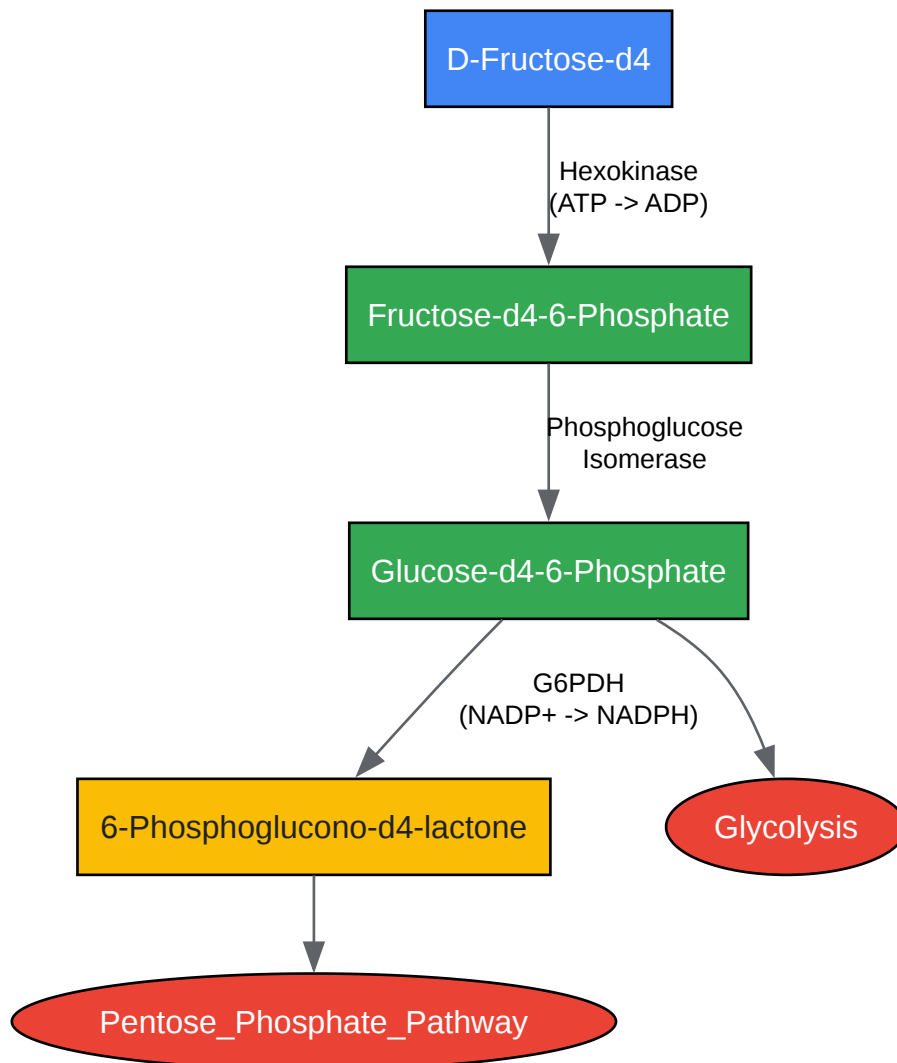
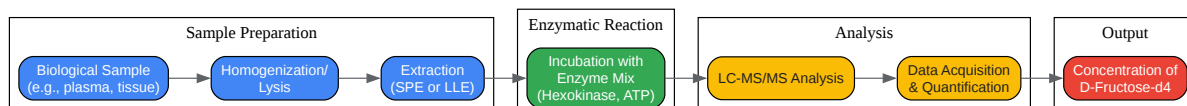
- Sample containing **D-Fructose-d4**
- Enzyme Mix: Hexokinase, ATP in an appropriate buffer (e.g., ammonium bicarbonate, which is volatile and MS-compatible)
- Internal Standard (e.g., $^{13}\text{C}_6$ -Fructose)
- LC-MS/MS system
- Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) materials for sample cleanup

Procedure:

- Sample Preparation:

- Homogenize solid samples or tissues.
- Perform protein precipitation for biological fluids (e.g., with cold acetone or methanol).
- Use SPE or LLE for further cleanup to remove interfering substances like lipids and salts.
[\[2\]](#)[\[7\]](#)
- Enzymatic Reaction:
 - In a microcentrifuge tube, combine the prepared sample, a known amount of internal standard, and the enzyme mix.
 - Incubate at 37°C for a predetermined time (e.g., 30-60 minutes) to convert **D-Fructose-d4** to **D-Fructose-d4-6-phosphate**.
 - Stop the reaction by adding a quenching solution (e.g., cold methanol).
- LC-MS/MS Analysis:
 - Inject the supernatant from the reaction mixture into the LC-MS/MS system.
 - Use a suitable chromatography method (e.g., HILIC) to separate **D-Fructose-d4-6-phosphate** from other components.
 - Set up the mass spectrometer to monitor the specific mass transitions for **D-Fructose-d4-6-phosphate** and the internal standard.
- Quantification:
 - Generate a calibration curve using known concentrations of **D-Fructose-d4**.
 - Determine the concentration of **D-Fructose-d4** in the sample by comparing its peak area to that of the internal standard and interpolating from the calibration curve.

Visualizations



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